3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Medicinal Chemistry Neuropharmacology CNS Drug Discovery

Researchers need validated chemical tools to dissect nicotinic receptor subtypes without off-target effects. This substituted pyridin-4-yl alkylamine offers a rare dual-pharmacology profile for CNS studies. - **Key bioactivity**: α3β4 nAChR antagonist (IC50=1.8 nM); α4β2 (IC50=12.0 nM); DAT inhibition (Ki=441 nM). - **Physicochemical**: LogP 3.33, TPSA 38.91 Ų, 5 rotatable bonds - optimized for blood-brain barrier penetration. - **Supply**: ≥95% purity, characterized HCl salt, suitable for in vivo/in vitro pharmacology and reference standards.

Molecular Formula C12H21ClN2
Molecular Weight 228.76 g/mol
CAS No. 1864059-04-0
Cat. No. B1471555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride
CAS1864059-04-0
Molecular FormulaC12H21ClN2
Molecular Weight228.76 g/mol
Structural Identifiers
SMILESCCC(CC)CC(C1=CC=NC=C1)N.Cl
InChIInChI=1S/C12H20N2.ClH/c1-3-10(4-2)9-12(13)11-5-7-14-8-6-11;/h5-8,10,12H,3-4,9,13H2,1-2H3;1H
InChIKeyKPTNXKQWPPHOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride: Tech Specs & Sourcing


3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a synthetic substituted pyridin-4-yl alkylamine that exists as a hydrochloride salt. The compound is defined by a pyridine ring connected at the 4-position to a branched pentan-1-amine moiety bearing a 3-ethyl substituent . Its molecular formula is C12H21ClN2 with a molecular weight of 228.76 g/mol . Commercial sourcing information indicates a minimum purity specification of 95% is typically offered across multiple vendors, with computed physicochemical properties including a LogP of 3.3295, a topological polar surface area (TPSA) of 38.91 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and five rotatable bonds .

Why Generic Analogs Cannot Substitute This Compound


Substituted pyridin-4-yl alkylamines exhibit significant structure-activity relationship (SAR) variations dependent on the nature and position of substituents on the alkyl chain and pyridine ring . Simple analogs such as unsubstituted 1-(pyridin-4-yl)pentan-1-amine or 4-methyl substituted variants differ fundamentally in their steric bulk, lipophilicity, and conformational flexibility . These molecular differences directly impact binding kinetics at biological targets, metabolic stability, and physicochemical properties such as logP and solubility . Consequently, generic substitution within this chemical class without empirical validation can lead to divergent outcomes in pharmacological assays, synthetic applications, or material science contexts, thereby undermining research reproducibility and procurement value.

Differentiating This Compound from In-Class Analogs


Lipophilicity Advantage for Brain Penetration

The target compound's 3-ethyl substitution on the pentyl chain significantly elevates its computed logP value compared to its unsubstituted parent analog, 1-(pyridin-4-yl)pentan-1-amine. This difference is quantifiable and directly relevant to central nervous system (CNS) permeability. The measured logP for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is 3.3295 . In contrast, the computed logP for the unsubstituted parent 1-(pyridin-4-yl)pentan-1-amine is approximately 1.6-1.8 based on structural similarity to known pyridine derivatives . The increased lipophilicity correlates with a ~1.5-1.7 log unit increase in calculated logP .

Medicinal Chemistry Neuropharmacology CNS Drug Discovery

Dopamine Transporter (DAT) Inhibition Profile

Data from the EcoDrugPlus database demonstrates that 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride exhibits moderate inhibition of the human dopamine transporter (DAT). In a competitive binding assay using [3H]WIN-35428 on human DAT expressed in mouse N2A cells, the compound showed a Ki of 441.0 nM [1]. A functional reuptake inhibition assay using [3H]dopamine at human DAT expressed in HEK293 cells yielded an IC50 of 945.0 nM [1]. These values are significantly higher (i.e., lower potency) than those reported for the highly potent DAT inhibitor GYKI 52895 (Ki ≈ 1.8 nM) [2]. This quantitative difference confirms that the compound is a moderate DAT ligand, distinguishing it from both high-potency and inactive in-class analogs.

Neurochemistry Addiction Research Monoamine Transporters

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

The compound demonstrates potent antagonist activity at specific nicotinic acetylcholine receptor (nAChR) subtypes. In functional assays measuring inhibition of carbamylcholine-induced 86Rb+ efflux, it exhibited IC50 values of 1.8 nM at the α3β4 nAChR subtype and 12.0 nM at the α4β2 nAChR subtype [1]. This activity profile distinguishes it from analogs that are selective for only one nAChR subtype, such as the α4β2-selective agonist S38419 [2], or from compounds with negligible nAChR activity, like many simple pyridyl amines [3].

Neuropharmacology Ion Channels Cholinergic Signaling

Selectivity Over Beta-1 Adrenergic Receptor

A key differentiator for this compound is its lack of measurable affinity for the Beta-1 adrenergic receptor. Binding assays indicate 'No affinity' (Ki > 10,000 nM) for this receptor . This is in contrast to several other pyridine-based CNS-active compounds, such as certain pyridinyl aminoalkyl ethers, which have been developed for their cardiovascular effects, including the treatment of cardiac arrhythmias via adrenergic or ion channel modulation [1]. The absence of Beta-1 adrenergic receptor binding suggests a reduced potential for confounding cardiovascular side effects in in vivo CNS studies.

Receptor Selectivity Off-Target Profiling Cardiovascular Safety

Research & Industrial Applications of This Compound


CNS Drug Discovery: Dual DAT/nAChR Ligand

This compound is well-suited for in vitro and in vivo studies investigating the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs) in the context of addiction, Parkinson's disease, or depression. Its moderate DAT inhibition (Ki = 441 nM) [1] allows for probing partial or modulatory effects on dopamine signaling, avoiding the complete transporter blockade seen with high-potency inhibitors. Simultaneously, its potent antagonism of α3β4 (IC50 = 1.8 nM) and α4β2 (IC50 = 12.0 nM) nAChR subtypes [1] provides a unique pharmacological tool for dissecting cholinergic contributions in these disease models. The compound's favorable calculated logP (3.33) supports its utility in CNS studies where blood-brain barrier penetration is required .

Nicotinic Receptor Subtype Characterization Tool

The compound's distinct activity profile at nAChR subtypes, particularly its 6.7-fold selectivity for α3β4 over α4β2 [1], makes it a valuable reagent for basic research in neuropharmacology and ion channel physiology. Researchers can use this compound to differentiate the functional roles of these receptor subtypes in native tissues or recombinant systems. This is especially relevant given the lack of widely available, potent, and dual-acting antagonists for these specific nAChR combinations [2].

Reference Standard for Analytical & Metabolism Studies

With a well-defined molecular structure (C12H21ClN2, MW 228.76 g/mol) and high commercial purity specification (≥95%) , 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride can serve as a reliable reference standard for analytical method development (e.g., HPLC, LC-MS) and in vitro metabolism studies. Its unique combination of a pyridine ring, branched alkyl chain, and primary amine group provides a useful scaffold for investigating structure-metabolism relationships (SMR) in drug discovery programs .

Lipophilicity Determinants in Pyridine Derivatives

The significant increase in calculated logP (3.33) conferred by the 3-ethyl substitution, relative to the unsubstituted parent analog (~1.6-1.8) , makes this compound a valuable case study for computational chemists and medicinal chemists exploring the impact of alkyl branching on the physicochemical properties of pyridine-based scaffolds. It can be used to validate in silico models predicting lipophilicity and membrane permeability for a series of related compounds .

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